molecular formula C11H9BrO3S B13029575 Ethyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate

Ethyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate

Cat. No.: B13029575
M. Wt: 301.16 g/mol
InChI Key: MQYQPVOCBKBKMT-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate is a chemical compound with the molecular formula C11H9BrO3S and a molecular weight of 301.16 g/mol . This compound belongs to the class of benzo[b]thiophene derivatives, which are known for their diverse biological and chemical properties. The presence of a bromine atom and a hydroxyl group in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

The synthesis of Ethyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the bromination of 3-hydroxybenzo[b]thiophene-2-carboxylate followed by esterification with ethanol. The reaction conditions typically include the use of bromine as the brominating agent and a suitable catalyst to facilitate the reaction . Industrial production methods may involve bulk synthesis and custom synthesis services to meet the demand for research and development purposes .

Chemical Reactions Analysis

Ethyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to target molecules. The compound may exert its effects through the inhibition of specific enzymes or receptors, leading to various biological outcomes .

Comparison with Similar Compounds

Ethyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate can be compared with other similar compounds, such as:

This compound stands out due to the presence of both bromine and hydroxyl groups, making it a unique compound with diverse applications in scientific research and industry.

Properties

Molecular Formula

C11H9BrO3S

Molecular Weight

301.16 g/mol

IUPAC Name

ethyl 7-bromo-3-hydroxy-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C11H9BrO3S/c1-2-15-11(14)10-8(13)6-4-3-5-7(12)9(6)16-10/h3-5,13H,2H2,1H3

InChI Key

MQYQPVOCBKBKMT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C(=CC=C2)Br)O

Origin of Product

United States

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